molecular formula C10H12O3S B1523876 4-(Propane-2-sulfinyl)benzoic acid CAS No. 72460-80-1

4-(Propane-2-sulfinyl)benzoic acid

Cat. No. B1523876
CAS RN: 72460-80-1
M. Wt: 212.27 g/mol
InChI Key: RKAJHDSVSASBOZ-UHFFFAOYSA-N
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Description

4-(Propane-2-sulfinyl)benzoic acid is a chemical compound with the CAS Number: 72460-80-1 . It is related to 4- (2- (PROPANE-2-SULFONYL)-ACETYLAMINO)-BENZOIC ACID, which has the Linear Formula: C12H15NO5S .


Synthesis Analysis

The synthesis of benzoate compounds, which could include 4-(Propane-2-sulfinyl)benzoic acid, often involves the use of alkylation, esterification, and alkylation . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of 4-[(S)-propane-2-sulfinyl]benzoic acid contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Proton Exchange Membranes

Research indicates that sulfonated polymers, which could potentially include derivatives similar to 4-(Propane-2-sulfinyl)benzoic acid, have been developed for fuel cell applications. These materials form well-defined phase-separated structures that facilitate efficient proton conduction, essential for fuel cell performance. This innovation stems from the synthesis of locally and densely sulfonated poly(ether sulfone)s, showcasing the potential of sulfonated compounds in energy conversion technologies (Matsumoto, Higashihara, & Ueda, 2009).

Catalytic Applications

Sulfonated compounds, like 4-(Propane-2-sulfinyl)benzoic acid, play a significant role in catalysis. For instance, the study of propane oxidation over platinum supported on various materials revealed that sulfation significantly enhances catalytic activity. This finding underscores the potential of sulfonated materials in facilitating or improving chemical reactions, with implications for industrial and environmental applications (Hubbard, Otto, Gandhi, & Ng, 1993).

Nanosized Catalytic Applications

In the realm of nanotechnology, sulfonated compounds have been employed to synthesize novel catalysts for organic synthesis. For example, a nano-sized N-sulfonated Brönsted acidic catalyst was developed to promote the synthesis of polyhydroquinoline derivatives, demonstrating the versatility of sulfonated materials in facilitating diverse chemical reactions under solvent-free conditions, thereby contributing to greener chemistry practices (Goli-Jolodar, Shirini, & Seddighi, 2016).

Environmental Applications

The catalytic performance of platinum nanoparticles can be significantly influenced by the chemical environment, including the presence of sulfonated compounds. This interaction has been studied within metal-organic frameworks, where sulfonic acid functionalities were incorporated to control activity and selectivity in catalytic reactions, such as the conversion of methylcyclopentane. This research highlights the potential environmental applications of sulfonated materials in pollution control and sustainable chemical processes (Choi, Na, Somorjai, & Yaghi, 2015).

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure .

properties

IUPAC Name

4-propan-2-ylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(2)14(13)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAJHDSVSASBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705492
Record name 4-(Propane-2-sulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propane-2-sulfinyl)benzoic acid

CAS RN

72460-80-1
Record name 4-(Propane-2-sulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propane-2-sulfinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-isopropylsulfinylbenzoate (245 mg, 1.02 mmol) in EtOH (1 mL) at room temperature was added NaOH (300 μL of 5.0 M, 1.50 mmol) dropwise and the mixture stirred for 30 min. The pH of the mixture was adjusted to 2 with 1N HCl before it was evaporated to dryness. The solids were taken up in water, filtered, washed with water (2×), and desiccated to give 4-isopropylsulfinylbenzoic acid (80%) as a white solid. 1H NMR (400 MHz, DMSO) δ 13.30 (s, 1H), 8.11 (d, J=8.2 Hz, 2H), 7.73 (d, J=8.2 Hz, 2H), 3.07-2.97 (m, 1H), 1.22 (d, J=6.9 Hz, 3H), 0.90 (d, J=6.7 Hz, 3H).
Name
ethyl 4-isopropylsulfinylbenzoate
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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